REACTION_CXSMILES
|
NC1C=CC=CC=1[C:4](O)=[O:5].[NH2:11][C:12]1[CH:20]=[CH:19][C:18]([Cl:21])=[CH:17][C:13]=1[C:14]([OH:16])=[O:15].ClC(Cl)(OC(=O)OC(Cl)(Cl)Cl)Cl>C1COCC1>[Cl:21][C:18]1[CH:17]=[C:13]2[C:14]([O:16][C:4](=[O:5])[NH:11][C:12]2=[CH:20][CH:19]=1)=[O:15]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=C(C(=O)O)C=CC=C1
|
Name
|
|
Quantity
|
1.56 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C(=O)O)C=C(C=C1)Cl
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
ClC(Cl)(OC(OC(Cl)(Cl)Cl)=O)Cl
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The resultant solid was filtered
|
Type
|
WASH
|
Details
|
washed with cold acetone
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C2C(C(=O)OC(N2)=O)=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.56 g | |
YIELD: PERCENTYIELD | 89% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |